6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline
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Overview
Description
6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of bromine, chlorine, and methoxy groups, exhibits unique chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. Additionally, it may induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-(4-chlorophenyl)quinazolin-4-one: Shares similar structural features but differs in the presence of a quinazolinone moiety.
7,8-Dibromo-3-(4-chlorophenyl)quinoline: Similar bromination pattern but lacks the methoxy group.
4-Chlorophenylquinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
6,8-Dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6,8-dibromo-3-[(4-chlorophenyl)methoxy]-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2ClNO/c1-10-16(22-9-11-2-4-14(20)5-3-11)7-12-6-13(18)8-15(19)17(12)21-10/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQRMYXOYLDPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1OCC3=CC=C(C=C3)Cl)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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